molecular formula C7H13NO B13714804 cis-(6-Amino-cyclohex-3-enyl)-methanol

cis-(6-Amino-cyclohex-3-enyl)-methanol

Cat. No.: B13714804
M. Wt: 127.18 g/mol
InChI Key: SZLMSKCXLLFJEI-BQBZGAKWSA-N
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Description

cis-(6-Amino-cyclohex-3-enyl)-methanol is a chemical compound with a unique structure that includes an amino group and a hydroxyl group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-(6-Amino-cyclohex-3-enyl)-methanol typically involves the reduction of cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester. The reduction process can be carried out using various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

cis-(6-Amino-cyclohex-3-enyl)-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted amino and hydroxyl derivatives.

Scientific Research Applications

cis-(6-Amino-cyclohex-3-enyl)-methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of cis-(6-Amino-cyclohex-3-enyl)-methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester
  • (1S,6S)-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester

Uniqueness

cis-(6-Amino-cyclohex-3-enyl)-methanol is unique due to its specific structural features, including the presence of both an amino group and a hydroxyl group on a cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

[(1R,6S)-6-aminocyclohex-3-en-1-yl]methanol

InChI

InChI=1S/C7H13NO/c8-7-4-2-1-3-6(7)5-9/h1-2,6-7,9H,3-5,8H2/t6-,7-/m0/s1

InChI Key

SZLMSKCXLLFJEI-BQBZGAKWSA-N

Isomeric SMILES

C1C=CC[C@@H]([C@@H]1CO)N

Canonical SMILES

C1C=CCC(C1CO)N

Origin of Product

United States

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